3-Fluoro-3-phenylazetidine

Medicinal Chemistry Physicochemical Properties Basicity Modulation

Medicinal chemists face poor CNS exposure from basic amines due to P-gp efflux. 3-Fluoro-3-phenylazetidine (CAS 104223-56-5) overcomes this through strategic monofluorination. • Reduced pKa (~7.8 vs. ~10.6 unsubstituted) mitigates P-gp efflux for enhanced CNS penetration • Moderate lipophilicity (LogP ~1.45) balances passive permeability and solubility • Metabolically stable monofluoro alternative to labile 2-cyano/2-keto azetidines and unstable 3,3-difluoro analogs Supplied as hydrochloride salt (≥95% purity) for reliable synthesis of 3-fluoro azacyclanes.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 104223-56-5
Cat. No. B3207451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-phenylazetidine
CAS104223-56-5
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2)F
InChIInChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2
InChIKeyKKQIRJHHNBEYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-phenylazetidine: Overview


3-Fluoro-3-phenylazetidine (CAS 104223-56-5) is a 3,3-disubstituted azetidine building block, incorporating a fluorine atom and a phenyl ring at the 3-position of the four-membered azetidine heterocycle . As a monofluorinated saturated heterocyclic amine, it is part of a compound class increasingly utilized in medicinal chemistry for its ability to modulate key drug-like properties such as basicity, lipophilicity, and metabolic stability [1]. The compound is typically handled as its hydrochloride salt (CAS 1126650-56-3) and is commercially available from multiple vendors with a purity of ≥95% .

Building Block Monofluorinated azetidine core
Property Modulation Reduces basicity, balances lipophilicity
Research Use Medicinal chemistry lead optimization

Why 3-Fluoro-3-phenylazetidine Is Irreplaceable


Generic substitution with unsubstituted or simply substituted azetidines is not viable due to the profound and predictable impact of the 3-fluoro-3-phenyl substitution pattern on key physicochemical and biological properties. Systematic studies demonstrate that monofluorination of saturated heterocyclic amines, such as azetidine, significantly reduces basicity (pKa) and modulates lipophilicity (LogP) [1]. Furthermore, the 3-fluoroazetidine scaffold, as a class, exhibits a unique combination of sub-micromolar DPP IV inhibitory potency and enhanced chemical stability compared to other azetidine-based warheads like 2-cyano and 2-keto derivatives, which are prone to internal cyclization and inactivation [2]. The specific combination of a 3-fluoro and 3-phenyl group in 3-fluoro-3-phenylazetidine offers a distinct and quantifiable property profile that cannot be replicated by analogs lacking either substituent.

Des-fluoro analogs shift pKa and ionization, which may alter permeability and off-target profile.
Non-phenyl analogs lack the balanced lipophilicity needed for membrane transit, possibly limiting cellular exposure.
3,3-Difluoro analogs may introduce metabolic instability, as reported for gem-difluoro azetidines.

3-Fluoro-3-phenylazetidine: Head-to-Head Evidence


pKa Reduction vs Non-Fluorinated Analog

Fluorination at the 3-position of 3-phenylazetidine dramatically reduces the compound's basicity. The predicted pKa of 3-fluoro-3-phenylazetidine is 7.77±0.40, compared to a predicted pKa of 10.63±0.40 for the non-fluorinated analog, 3-phenylazetidine . This represents a reduction of 2.86 log units, moving the compound's basicity from a strongly basic amine to a more neutral, physiologically relevant range.

pKa Modulation
Head-to-head
pKa 7.77±0.40 vs 10.63±0.40 (Δ 2.86 log units)
Supports basicity reduction for physiological pH fit.
Predicted values; experimental confirmation advised.
Medicinal Chemistry Physicochemical Properties Basicity Modulation

Balanced Lipophilicity Compared to Analogs

The substitution pattern of 3-fluoro-3-phenylazetidine yields a moderate LogP value of 1.4546 . This value represents a strategic balance: it is significantly more lipophilic than the simple 3-fluoroazetidine (LogP 0.2565) [1], which may lack sufficient membrane permeability, but is also less lipophilic than the non-fluorinated 3-phenylazetidine (LogP values ranging from 1.70 to 2.50 depending on source and salt form) .

Lipophilicity Balance
Head-to-head
LogP 1.45 (vs 0.26 for 3-fluoroazetidine, ~1.7–2.5 for 3-phenylazetidine)
Occupies reported range supporting permeability–solubility balance.
Calculated LogP; confirm experimentally for target series.
Medicinal Chemistry Lipophilicity LogP Modulation

Metabolic Stability Advantage Over Difluoro Analog

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives found that most compounds exhibited high metabolic stability in intrinsic microsomal clearance assays. However, a single exception was noted: the 3,3-difluoroazetidine derivative showed significantly reduced metabolic stability [1]. As a monofluorinated derivative, 3-fluoro-3-phenylazetidine is projected to fall within the class of highly stable compounds, providing a critical advantage over the gem-difluoro analog.

Metabolic Stability
Class-level
Monofluorinated azetidines show high stability; 3,3-difluoro analog metabolically unstable.
Class inference: monofluorination may avoid difluoro instability.
Direct data on 3-fluoro-3-phenylazetidine not reported.
Drug Metabolism Pharmacokinetics Microsomal Stability

DPP IV Inhibition with Chemical Stability

A review of azetidine-based DPP IV inhibitors established that select 3-fluoroazetidines display inhibitory potencies below 1 µM [1]. Critically, these 3-fluoroazetidines do not possess the propensity for internal cyclization into inactive species (ketopiperazines and dihydroketopyrazine), a major chemical instability issue associated with the potent 2-cyanoazetidine and 2-ketoazetidine subseries [1]. This data, as a class-level inference, positions 3-fluoro-3-phenylazetidine as a member of a superior chemotype that avoids a known development pitfall.

DPP IV Chemotype
Class-level
3-Fluoroazetidines exhibit sub-μM DPP IV potency without cyclization instability.
Supports stable inhibitor scaffold selection.
Class-level inference; compound-specific validation needed.
Dipeptidyl Peptidase IV Enzyme Inhibition Chemical Stability

GLS1 Inhibition via 3-Fluoroazetidine Scaffold

While not a direct measurement on 3-fluoro-3-phenylazetidine itself, a structurally related compound featuring a 3-fluoroazetidine moiety (US10323028, Example 27/28) exhibited potent inhibition of the cancer metabolism target GLS1 (glutaminase) in a cellular assay, with reported IC50 values of 149 nM and 195 nM [1]. This data provides supporting evidence for the biological relevance and potential of the 3-fluoroazetidine scaffold in medicinal chemistry programs.

GLS1 Scaffold Activity
Supporting evidence
Analogous 3-fluoroazetidine compound inhibits GLS1 at 149–195 nM.
Demonstrates scaffold potential for cancer metabolism research.
Not directly measured on 3-fluoro-3-phenylazetidine.
Cancer Metabolism Glutaminase Inhibition Cellular Assay

3-Fluoro-3-phenylazetidine: Application Scenarios


Lead Optimization for CNS Targets

The reduction in basicity (pKa ~7.8 vs. ~10.6 for non-fluorinated analog) and moderate lipophilicity (LogP ~1.45) make 3-fluoro-3-phenylazetidine an ideal building block for optimizing the central nervous system (CNS) penetration of drug candidates. Reducing the pKa of a basic amine can mitigate P-glycoprotein (P-gp) efflux, a common obstacle for CNS drugs . Furthermore, its metabolic stability profile, inferred from its class as a monofluorinated azetidine [1], supports the development of compounds with suitable in vivo half-lives for CNS targets.

Designing Stable DPP IV Inhibitors

For medicinal chemists working on type 2 diabetes or related metabolic disorders, 3-fluoro-3-phenylazetidine provides a starting point for designing DPP IV inhibitors that retain sub-micromolar potency while completely avoiding the chemical instability (cyclization) that plagues the 2-cyano and 2-keto azetidine series [2]. This inherent stability simplifies synthesis, purification, and long-term storage of both the building block and final drug candidates.

Replacing Labile gem-Difluoro Motifs

In programs where a 3,3-disubstituted azetidine is required, 3-fluoro-3-phenylazetidine should be prioritized over 3,3-difluoroazetidine derivatives. Direct experimental evidence shows that 3,3-difluoroazetidine derivatives can be metabolically unstable, representing a significant liability [1]. The monofluoro-substituted 3-fluoro-3-phenylazetidine offers a metabolically stable alternative for achieving similar conformational and electronic effects without the associated clearance risk.

Synthesis of 3-Fluoro Azacyclanes

As a defined starting material, 3-fluoro-3-phenylazetidine (or its hydrochloride salt) is used as a reactant in the preparation of more complex 3-fluoro azacyclanes . This specific utility is not offered by non-fluorinated or difluorinated analogs, making it a unique and essential building block for constructing novel fluorinated heterocyclic chemical space.

Application
Selection Property
Validation Focus
CNS lead optimization research
Modulated basicity and lipophilicity profile
CNS penetration and P-gp efflux assessment
DPP IV inhibitor design
Sub-micromolar potency chemotype with chemical stability
DPP IV enzyme inhibition and chemical stability assays
Replacement of metabolically labile difluoro motifs
Monofluorinated scaffold with projected metabolic stability
Comparative microsomal stability assessment
Synthesis of fluorinated azacyclane building blocks
3-Fluoro-3-phenylazetidine core as a fluorinated building block
Synthetic route feasibility and azacyclane construction

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